2-(3,5-Dimethoxyphenyl)-1,3-dioxane
Description
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1,3-dioxane |
InChI |
InChI=1S/C12H16O4/c1-13-10-6-9(7-11(8-10)14-2)12-15-4-3-5-16-12/h6-8,12H,3-5H2,1-2H3 |
InChI Key |
GHAPAEWRGDVTQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2OCCCO2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DMPVT (2-[2-(3,5-Dimethoxyphenyl)vinyl]thiophene)
- Structure : Shares the 3,5-dimethoxyphenyl group but replaces the dioxane ring with a vinyl thiophene moiety.
- Activity : Exhibits potent inhibition of cytochrome P450 enzymes (IC₅₀ = 2–61 nM), particularly P450 1B1. The thiophene-vinyl backbone likely enhances π-π stacking interactions with enzyme active sites, a feature absent in the dioxane analog .
- Key Difference : The dioxane ring in 2-(3,5-Dimethoxyphenyl)-1,3-dioxane may reduce metabolic instability compared to the conjugated thiophene system in DMPVT.
| Property | This compound | DMPVT |
|---|---|---|
| Core Structure | 1,3-Dioxane | Vinyl thiophene |
| Enzyme Inhibition | Not reported | IC₅₀ = 2 nM (P450 1B1) |
| Solubility | Likely higher (polar dioxane) | Moderate (aromatic thiophene) |
Triazole-Thioacetic Acid Derivatives
- Structure : 2,4- and 3,4-dimethoxyphenyl groups attached to triazole-thioacetic acid esters.
- Activity : Synthesized for toxicity prediction (via GUSAR-online), showing variable acute toxicity based on substitution patterns. The 3,5-dimethoxy configuration in the dioxane compound may offer lower toxicity due to steric and electronic differences .
- Key Difference : The triazole-thio group introduces sulfur-based reactivity, which is absent in the dioxane analog.
Conjugated Diene-Indole-Pyridine Hybrid (3ak)
- Structure : Contains a 3,5-dimethoxyphenyl group linked to a conjugated diene and indole-pyridine scaffold.
- Synthesis : Prepared using MnBr₂ catalysis in 1,4-dioxane, highlighting the solvent’s role in regioselectivity. The dioxane ring in this compound may similarly influence reaction pathways .
- Key Difference : The indole-pyridine system enables π-stacking interactions, whereas the dioxane analog lacks aromaticity for such interactions.
3,5-Dimethyl-2-Methoxyacetophenone
- Structure: Aromatic acetophenone derivative with methyl and methoxy substituents.
- Properties: The ketone group increases electrophilicity compared to the ether-linked dioxane compound.
Other Dioxane Derivatives
- Examples : 2-(4-Methoxyphenyl)-dioxaborinane and 2-methoxy-2-methyl-dioxan-5-one.
- Key Differences : Boron-containing dioxaborinanes exhibit unique coordination chemistry, while methyl substitutions on the dioxane ring (e.g., 2-methoxy-2-methyl) increase hydrophobicity compared to the 3,5-dimethoxyphenyl variant .
Structural and Functional Implications
- Substitution Patterns : 3,5-Dimethoxy groups enhance electronic effects (e.g., resonance donation) but may increase steric bulk compared to 2,4- or 3,4-substituted analogs .
- Heterocyclic Cores : Dioxane rings improve solubility but lack the aromaticity of thiophene or indole systems, reducing π-based interactions .
- Synthetic Utility : The use of dioxane solvents in regioselective reactions (e.g., for compound 3ak) suggests compatibility with polar intermediates, a trait exploitable in optimizing this compound synthesis .
Preparation Methods
Lithiation of Dimethoxybenzene Derivatives
A foundational approach for introducing substituents to aromatic rings involves lithiation followed by electrophilic quenching. In the synthesis of 2-chloro-1,3-dimethoxybenzene, 1,3-dimethoxybenzene undergoes lithiation with n-butyllithium in ether or 1,2-dimethoxyethane, generating [2,6-dimethoxyphenyl]lithium. Subsequent treatment with chlorinating agents like hexachloroethane yields the chlorinated product in 50–71.5% yields. Adapting this method, 3,5-dimethoxybenzene could be lithiated at the para position to introduce a dioxane-forming moiety.
Key Parameters :
Functionalization via Halogen Intermediates
Halogenated intermediates enable further functionalization. For example, 2-chloro-1,3-dimethoxybenzene serves as a precursor for Suzuki-Miyaura coupling or nucleophilic substitution. Applying this to 2-(3,5-dimethoxyphenyl)-1,3-dioxane, a chloro-substituted dioxane intermediate could undergo methoxylation or alkylation to install additional groups.
Cyclocondensation of Diols with Carbonyl Compounds
Acid-Catalyzed Dioxane Formation
The 1,3-dioxane ring is typically synthesized via acid-catalyzed cyclization of 1,3-diols with ketones or aldehydes. For instance, the synthesis of (2S,4S,5S)-4-(3,4-dimethoxyphenyl)-1,3-dioxane derivatives involves reacting diols with dimethoxybenzaldehyde in acetic acid or DMSO at 50°C. Adapting this, 3,5-dimethoxybenzaldehyde could condense with 1,3-propanediol under similar conditions to yield the target compound.
Optimized Conditions :
Stereochemical Control
Stereoselective formation of the dioxane ring is achievable using chiral catalysts. The PubChem entry for (2S,4S,5S)-4-(3,4-dimethoxyphenyl)-1,3-dioxane highlights the use of enantiomerically pure diols and aldehydes to control stereochemistry. For this compound, chiral auxiliaries or asymmetric catalysis could enforce the desired configuration.
Lewis Acid-Mediated Halogenation and Cyclization
Dual Role of ZnCl₂ in Halogenation
In the oxidation of 3-oxo-butanamides to 2,2-dihaloacetamides, ZnCl₂ acts as both a Lewis acid and a halogen source. This methodology could be repurposed to halogenate dioxane precursors. For example, treating a 3-oxo-dioxane intermediate with ZnCl₂ and DIB (diiodobenzene) may introduce halogen atoms at the 2-position, enabling subsequent methoxylation.
Reaction Scope :
One-Pot Halogenation-Cyclization
A one-pot approach combining halogenation and cyclization minimizes intermediate isolation. For instance, the synthesis of spiro-isobenzofuran compounds involves sequential treatment of ninhydrin with dienophiles and periodic acid. Applying this strategy, a halogenated diol could cyclize in situ to form this compound.
Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling for Aryl Substitution
Palladium-catalyzed coupling reactions enable the introduction of aryl groups to preformed dioxane rings. For example, coupling 2-bromo-1,3-dioxane with 3,5-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis could yield the target compound. This method mirrors the synthesis of (2S,4S,5S)-4-(3,4-dimethoxyphenyl) derivatives.
Typical Conditions :
Ullmann-Type Coupling for Direct Arylation
Copper-mediated Ullmann coupling offers an alternative for attaching aryl groups without pre-halogenation. For instance, reacting 1,3-dioxane with 3,5-dimethoxyiodobenzene in the presence of CuI and a diamine ligand could directly form the C–C bond.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of the methods discussed:
Q & A
Basic: What are the established synthetic routes for 2-(3,5-Dimethoxyphenyl)-1,3-dioxane, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves alkylation of 3,5-dimethoxyphenol with a dihalide or epoxide under basic conditions. For example, 2-(4-Methoxyphenyl)-1,3-dioxane (a structural analog) is synthesized via reaction of 4-methoxyphenol with 1,3-dibromopropane in the presence of potassium carbonate . Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve reagent solubility.
- Temperature control : Reactions performed at 60–80°C minimize side reactions.
- Base strength : Strong bases (e.g., K₂CO₃) enhance deprotonation of phenolic hydroxyl groups.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity. Monitor reaction progress via TLC or HPLC .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy groups (δ ~3.8 ppm for OCH₃) and dioxane protons (δ 4.2–5.0 ppm for acetal protons). Compare with literature data for analogous dioxanes .
- IR : Detect C-O-C stretching (1,100–1,250 cm⁻¹) and aromatic C-H bending (800–850 cm⁻¹ for 1,3,5-substitution) .
- MS (EI) : Confirm molecular ion [M+H]⁺ at m/z 224.1 (C₁₁H₁₄O₄). Fragmentation patterns (e.g., loss of CH₃O· or C₃H₆O₂) validate the dioxane ring .
- Purity : Use HPLC (C18 column, acetonitrile/water) to detect impurities <1% .
Advanced: What computational strategies predict the reactivity and binding affinity of this compound in drug discovery?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the dimethoxy group’s electron-donating effect increases HOMO energy, enhancing reactivity with electrophiles .
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes). The dioxane oxygen atoms may form hydrogen bonds with active-site residues .
- Molecular Dynamics (MD) : Simulate ligand-protein stability in aqueous environments (e.g., RMSD <2 Å over 100 ns) to prioritize derivatives for synthesis .
Advanced: How can researchers resolve contradictions in crystallographic data for stereoisomers of this compound derivatives?
Methodological Answer:
- X-ray Crystallography : Compare experimental unit cell parameters (e.g., a, b, c angles) with theoretical models. For example, threo vs. erythro diastereomers show distinct torsion angles (e.g., C1-C2-C3-O4) .
- Solid-State NMR : Differentiate isomers via ¹³C chemical shifts of the dioxane ring carbons.
- Data Validation : Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds .
Basic: What are the key considerations in designing stability studies for this compound under varying pH and temperature?
Methodological Answer:
- pH Stability : Perform accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 25–40°C). Monitor hydrolysis of the dioxane ring via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset (>150°C). Store samples at –20°C in inert atmospheres to prevent oxidation .
- Photostability : Expose to UV light (320–400 nm) and track degradation products (e.g., quinone derivatives) .
Advanced: How does the substitution pattern on the dimethoxyphenyl ring influence biological activity in SAR studies?
Methodological Answer:
- Electron-Donating Groups : Methoxy groups at 3,5-positions enhance electron density, improving interactions with hydrophobic enzyme pockets (e.g., cytochrome P450) .
- Steric Effects : Bulky substituents at the 2-position reduce binding affinity. Compare IC₅₀ values of derivatives in enzymatic assays .
- Metabolic Stability : Fluorine substitution (e.g., 3,5-difluoro analogs) increases resistance to hepatic demethylation, as seen in salicylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
